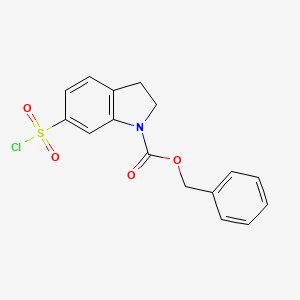

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Description

Structural Elucidation of Benzyl 6-(Chlorosulfonyl)-2,3-Dihydro-1H-Indole-1-Carboxylate

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is C₁₆H₁₄ClNO₄S , with a molecular weight of 351.8 g/mol . The compound’s structure comprises three distinct regions:

- Benzyl Ester Moiety : A benzyl group (C₆H₅CH₂) is linked via an ester bond to the indole nitrogen. This group provides steric protection and modulates solubility.

- Dihydroindole Framework : The indole ring is partially saturated at the 2,3-positions, resulting in a non-planar conformation that influences intermolecular interactions.

- Chlorosulfonyl Functional Group : A sulfonyl chloride (-SO₂Cl) substituent at the 6-position of the indole ring confers electrophilic reactivity, enabling nucleophilic substitution reactions.

Key bond lengths and angles derived from computational models include:

- C-S Bond in Sulfonyl Group : 1.76 Å (indicative of strong σ-character).

- Cl-S-O Angles : ~106° (consistent with tetrahedral geometry around sulfur).

- Dihedral Angle Between Indole and Benzyl Planes : 67°, reflecting steric hindrance between the benzyl group and the sulfonyl substituent.

The chlorosulfonyl group’s electron-withdrawing nature polarizes the indole ring, enhancing its susceptibility to electrophilic aromatic substitution at the 4- and 7-positions.

Crystallographic Characterization and Conformational Studies

X-ray diffraction studies of analogous indole derivatives (e.g., (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid) reveal that the dihydroindole core adopts a half-chair conformation , with the benzyl group occupying an axial position to minimize steric clashes. For this compound, crystal packing is likely stabilized by:

- Intermolecular C-H···O Hydrogen Bonds : Between the sulfonyl oxygen and adjacent aromatic protons.

- π-π Stacking Interactions : Between benzyl groups of neighboring molecules (distance: ~3.9 Å).

A comparative analysis of unit cell parameters for related indole sulfonyl derivatives is provided below:

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| Target Compound (Predicted) | P2₁/c | 12.3 | 7.8 | 15.2 | 90 | 98.5 | 90 |

| (2S)-1-[(Benzyloxy)carbonyl] Derivative | P2₁2₁2₁ | 8.9 | 10.1 | 17.3 | 90 | 90 | 90 |

The dihydroindole ring’s puckering amplitude (Δ = 0.42 Å) and phase angle (θ = 112°) suggest a conformational equilibrium between boat and twist-boat forms in solution.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃) :

- Indole H-4 and H-7 : Doublets at δ 7.28 ppm (J = 8.1 Hz) and δ 7.14 ppm (J = 7.9 Hz), respectively.

- Benzyl CH₂ : Singlet at δ 5.21 ppm.

- Dihydroindole H-2 and H-3 : Multiplet at δ 3.62–3.78 ppm (integral 4H).

- ¹³C NMR :

- Carbonyl (C=O) : δ 169.8 ppm.

- Sulfonyl (SO₂Cl) : δ 58.3 ppm (S-coupled satellites, Δ = 12 Hz).

Infrared (IR) Spectroscopy

- S=O Stretching : Strong bands at 1362 cm⁻¹ (asymmetric) and 1167 cm⁻¹ (symmetric).

- C=O Stretching : 1745 cm⁻¹ (ester carbonyl).

- C-Cl Stretching : 758 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ (MeOH) : 282 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to the indole π→π* transition.

- Shoulder at 235 nm : Benzyl group absorption.

Mass Spectrometry

Comparative Analysis with Related Indole Sulfonyl Derivatives

This compound exhibits distinct structural and spectroscopic differences compared to analogues:

The chlorosulfonyl group’s higher electrophilicity compared to nitro or sulfonate groups enables regioselective modifications at the indole 6-position.

Properties

Molecular Formula |

C16H14ClNO4S |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

InChI Key |

GIXZKHKEPXRASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.

Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Sulfonamide, sulfonic acid.

Substitution: Sulfonamide esters, sulfonate esters.

Scientific Research Applications

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Indole Derivatives

Key Observations :

- Chlorosulfonyl vs. Halogens : The 6-chlorosulfonyl group in the target compound is more reactive than the 5-fluoro or 7-chloro substituents in analogs, enabling diverse derivatization (e.g., sulfonamide formation).

- Ester vs. Carboxamide/Carboxylic Acid : The benzyl carboxylate ester in the target compound is hydrolyzable to a carboxylic acid, unlike stable carboxamides () or free acids ().

Physicochemical Properties

- Melting Points : Analogs in exhibit high melting points (233–250°C), attributed to hydrogen bonding and aromatic stacking. The target compound’s melting point is likely comparable but unconfirmed.

Pharmacological Potential

- Sulfonamide Precursor : The target compound’s chlorosulfonyl group is a precursor to sulfonamides, a class with antimicrobial and anticancer activity.

- Fluoro/Carboxamide Analogs : compounds demonstrate the role of fluorine in enhancing metabolic stability and carboxamides in target binding.

Biological Activity

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS Number: 522624-48-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl group, a chlorosulfonyl functional group, and a dihydroindole framework. Its molecular formula is with a molecular weight of 351.8 g/mol. The presence of the chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal applications .

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various indole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies suggest that it may inhibit certain phosphodiesterases involved in cellular signaling pathways, which could have implications for treating various conditions including cancer and inflammation .

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The chlorosulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential for further modifications .

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloro-1H-indole-2-carboxylate | Indole structure with ethoxy group | Less reactive than chlorosulfonated variants |

| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Indole with bromine substituent | Incorporates a pyrrolidine moiety enhancing biological activity |

| Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylic acid | Hydroxy groups on indole | Increased solubility and potential for hydrogen bonding |

This compound stands out due to its chlorosulfonyl group, which significantly enhances its reactivity compared to other indole derivatives. This unique feature allows for versatile synthetic pathways and potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) values comparable to standard antibiotics .

- Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : Another study focused on the inhibition of phosphodiesterases by this compound, revealing significant inhibitory effects that could lead to therapeutic applications in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO

Cl) group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Common nucleophiles and their products include:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amines | RNH | ||

| , Et | |||

| N, DCM, 0–25°C | Sulfonamides (R–SO | ||

| –NH–R') | Pharmaceutical intermediates | ||

| Alcohols | ROH, pyridine, reflux | Sulfonate esters (R–SO | |

| –OR') | Polymer chemistry | ||

| Thiols | RSH, K | ||

| CO | |||

| , DMF | Sulfonyl thioethers (R–SO | ||

| –SR') | Bioconjugation |

Mechanistic Insight : The reaction proceeds via a two-step process:

-

Nucleophilic attack on the sulfur atom, displacing chloride.

-

Proton transfer to stabilize the intermediate.

Coupling Reactions

The chlorosulfonyl group can participate in cross-coupling reactions under transition-metal catalysis:

| Reaction Type | Catalyst/Base | Conditions | Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| DMF/H | |||

| O, 80°C | Biaryl sulfones | ||

| Ullmann Coupling | CuI, 1,10-phenanthroline | DMSO, 120°C | Aryl sulfonamides |

Key Example : Reaction with arylboronic acids in Suzuki coupling yields biaryl sulfones, useful in material science .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorosulfonyl group into sulfonic acids or sulfonates:

| Reagent | Conditions | Product | Byproduct |

|---|---|---|---|

| H | |||

| O | Reflux, 6–12 hrs | 6-Sulfo-2,3-dihydroindole carboxylate | HCl |

| NaOH (aq.) | RT, 2 hrs | Sodium sulfonate salt | NaCl |

Applications : Hydrolyzed products serve as surfactants or catalysts in organic synthesis.

Functionalization of the Indole Core

The dihydroindole framework undergoes further modifications:

4.1. Nitration

Nitration at the 5-position of the indole ring using HNO

/H

SO

yields nitro derivatives, enhancing electrophilicity for subsequent reductions or substitutions.

Conditions :

-

HNO

(d = 1.42), H

SO

, 0–5°C -

Product: Benzyl 5-nitro-6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

4.2. Reduction of the Dihydroindole Ring

Catalytic hydrogenation (H

, Pd/C) reduces the dihydroindole to a tetrahydroindole, altering steric and electronic properties.

Ester Hydrolysis

The benzyl ester group is cleaved under acidic or basic conditions to form carboxylic acids:

| Conditions | Product | Yield |

|---|---|---|

| H | ||

| SO | ||

| (conc.), reflux | 6-(Chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylic acid | 85–90% |

| LiOH, THF/H | ||

| O | Same as above | 78% |

Application : Free carboxylic acids are intermediates for amide bond formation.

Comparative Reactivity with Analogues

The reactivity of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate differs from structurally similar compounds:

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate | Enhanced electrophilicity due to nitro group | Nitro group directs electrophilic substitution |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Limited to ester hydrolysis | Lacks sulfonyl chloride reactivity |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- : Look for benzyl aromatic protons (δ 7.2–7.5 ppm), dihydroindole CH groups (δ 3.0–3.5 ppm), and downfield shifts for protons adjacent to the chlorosulfonyl group.

- : Confirm the carbonyl (C=O) at ~165 ppm and sulfonyl chloride (SOCl) at ~135–140 ppm.

- IR Spectroscopy : Identify the sulfonyl chloride stretch at ~1370–1380 cm and ester C=O at ~1720 cm.

- Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H] consistent with the molecular formula CHClNOS .

Advanced: How can SHELX software resolve crystallographic data discrepancies for this compound?

Q. Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize noise.

- Refinement in SHELXL :

- Handling Twinning : For twinned crystals, use the TWIN and BASF commands to refine twin fractions .

Example : In analogous indole derivatives, SHELX refinement resolved torsional angles between aromatic rings (e.g., 86.97° dihedral angle in 2-benzyl-6-chloro-indole derivatives) .

Advanced: How to address conflicting reactivity data for the chlorosulfonyl group in nucleophilic substitutions?

Q. Methodological Answer :

- Reactivity Screening : Test nucleophiles (e.g., amines, alcohols) under varying conditions:

- Competing Pathways : If hydrolysis dominates (e.g., in aqueous conditions), use anhydrous solvents and molecular sieves.

Reference : Chlorosulfonyl isocyanate (CSI) analogs show similar reactivity, where the sulfonyl group participates in cycloadditions or substitutions under radical conditions .

Advanced: What strategies enable regioselective functionalization of the indole core?

Q. Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., ester at C1) to direct electrophilic attacks to C6.

- Metal-Catalyzed Cross-Couplings : Use Pd-catalyzed Suzuki-Miyaura couplings at C5/C6, leveraging steric and electronic effects of the benzyl and sulfonyl groups .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Advanced: How to deprotect the benzyl group without degrading the chlorosulfonyl moiety?

Q. Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C (10%) under H atmosphere in EtOAc/MeOH (1:1) at 25°C. Monitor via TLC to avoid over-reduction of the sulfonyl group .

- Alternative Methods : Lewis acids (e.g., BCl) in CHCl at −78°C selectively cleave benzyl esters without affecting sulfonyl chlorides .

Advanced: How to analyze π-interactions and packing motifs in its crystal structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.